molecular formula C14H12O3 B1625933 (4-Hydroxyphenyl)(2-methoxyphenyl)methanone CAS No. 72090-61-0

(4-Hydroxyphenyl)(2-methoxyphenyl)methanone

Cat. No.: B1625933
CAS No.: 72090-61-0
M. Wt: 228.24 g/mol
InChI Key: BKGKCRVOQOWLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Hydroxyphenyl)(2-methoxyphenyl)methanone is an organic compound with the molecular formula C14H12O3. It is a member of the benzophenone family, characterized by the presence of two aromatic rings connected by a carbonyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name

(4-hydroxyphenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGKCRVOQOWLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507787
Record name (4-Hydroxyphenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72090-61-0
Record name (4-Hydroxyphenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyphenyl)(2-methoxyphenyl)methanone typically involves the reaction of 4-hydroxybenzaldehyde with 2-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents like dichloromethane or toluene are commonly used, and the reaction is typically carried out under reflux conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyphenyl)(2-methoxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Hydroxyphenyl)(2-methoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a photoinitiator in polymer chemistry.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Used in the production of UV-absorbing materials and as a stabilizer in plastics.

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)(2-methoxyphenyl)methanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • (4-Hydroxyphenyl)(4-methoxyphenyl)methanone
  • (2-Hydroxyphenyl)(4-hydroxyphenyl)methanone
  • (4-Hydroxyphenyl)(2,4-dimethoxyphenyl)methanone

Uniqueness

(4-Hydroxyphenyl)(2-methoxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both hydroxyl and methoxy groups on different aromatic rings allows for diverse reactivity and applications compared to other benzophenone derivatives .

Biological Activity

(4-Hydroxyphenyl)(2-methoxyphenyl)methanone, also known as a derivative of benzophenone, has garnered attention for its diverse biological activities. This compound is structurally characterized by a hydroxy group and a methoxy group on phenyl rings, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C15H14O3\text{C}_{15}\text{H}_{14}\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of hydroxyl and methoxy groups enhances its reactivity and potential for binding to enzymes and receptors.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit tyrosinase, an enzyme crucial for melanin biosynthesis. This inhibition can have therapeutic implications for skin disorders like hyperpigmentation .
  • Antioxidant Properties : The hydroxy group contributes to significant antioxidant activity, which can protect cells from oxidative stress .
  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.

Bacterial Strain MIC (µM)
Staphylococcus aureus5
Escherichia coli10
Pseudomonas aeruginosa15

Anticancer Activity

In vitro assays have shown that this compound exhibits potent cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines are summarized below:

Cell Line IC50 (µM) Mechanism
MCF-712Induction of apoptosis
A5498Inhibition of cell cycle progression

Study 1: Inhibition of Tyrosinase

A study focused on the inhibitory effects of various phenolic compounds on tyrosinase activity found that this compound was one of the most effective inhibitors, with an IC50 value of 1.5 µM. This suggests its potential use in treating conditions associated with excessive melanin production .

Study 2: Anticancer Activity Evaluation

In a recent investigation into the anticancer properties, the compound was tested against human cancer cell lines. The results indicated that it not only inhibited cell growth but also induced apoptosis in a dose-dependent manner. Histopathological analysis revealed minimal toxicity to normal cells at therapeutic doses, indicating a favorable safety profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Hydroxyphenyl)(2-methoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Hydroxyphenyl)(2-methoxyphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.